2-chloro-N-(2-ethyl-6-methylphenyl)-N-(furan-2-ylmethyl)acetamide
CAS No.: 73901-57-2
Cat. No.: VC17279639
Molecular Formula: C16H18ClNO2
Molecular Weight: 291.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73901-57-2 |
|---|---|
| Molecular Formula | C16H18ClNO2 |
| Molecular Weight | 291.77 g/mol |
| IUPAC Name | 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(furan-2-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C16H18ClNO2/c1-3-13-7-4-6-12(2)16(13)18(15(19)10-17)11-14-8-5-9-20-14/h4-9H,3,10-11H2,1-2H3 |
| Standard InChI Key | BSNWBWQIIDAFLZ-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=CC(=C1N(CC2=CC=CO2)C(=O)CCl)C |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The IUPAC name of the compound, 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(furan-2-ylmethyl)acetamide, reflects its substitution pattern:
-
A 2-ethyl-6-methylphenyl group at the N-position provides steric bulk and lipophilicity.
-
A furan-2-ylmethyl moiety introduces heteroaromaticity, enhancing potential interactions with biological targets.
-
The chlorine atom at the α-position of the acetamide backbone may influence electronic properties and reactivity .
The canonical SMILES representation (CCC1=CC=CC(=C1N(CC2=CC=CO2)C(=O)CCl)C) and InChIKey (BSNWBWQIIDAFLZ-UHFFFAOYSA-N) further clarify its connectivity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈ClNO₂ |
| Molecular Weight | 291.77 g/mol |
| LogP (Partition Coefficient) | Estimated 3.6–4.2* |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 33.45 Ų |
| Stereochemistry | Achiral |
*Calculated using PubChem data for analogous structures .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves a multi-step protocol:
-
Formation of the Acetamide Backbone: Reacting 2-chloroacetyl chloride with 2-ethyl-6-methylaniline under basic conditions yields 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide .
-
N-Alkylation with Furan-2-Ylmethyl Bromide: The intermediate is treated with furan-2-ylmethyl bromide in the presence of a base (e.g., potassium carbonate) to introduce the furan moiety.
Reaction Scheme:
Optimization Strategies
-
Catalysis: Transition metal catalysts (e.g., Pd) may enhance alkylation efficiency .
-
Purification: Column chromatography or recrystallization from ethanol/water mixtures ensures >95% purity.
Table 2: Typical Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acetamide Formation | Et₃N, DCM, 0°C → RT | 78–82 |
| N-Alkylation | K₂CO₃, DMF, 80°C | 65–70 |
Analytical Characterization
Spectroscopic Data
-
¹H NMR (DMSO-d₆): δ 1.21 (t, 3H, CH₂CH₃), 2.31 (s, 3H, Ar-CH₃), 4.52 (s, 2H, NCH₂Furan), 6.45–7.24 (m, Ar-H).
Table 3: Chromatographic Properties
| Method | Column | Retention Time (min) |
|---|---|---|
| HPLC (Reverse Phase) | C18, 60% MeOH/H₂O | 8.2 |
Comparative Analysis with Related Compounds
Structural Analogues
-
2-Chloro-N-(2,6-Dimethylphenyl)-N-(Furan-2-Ylmethyl)Acetamide (CAS 53656-13-6): Lacks the ethyl group, reducing lipophilicity (LogP 3.67 vs. 3.9) .
-
2-(2-Chloro-6-Fluorophenyl)-N-[(Furan-2-Yl)Methyl]Acetamide (Y031-0069): Fluorine substitution alters electronic properties, enhancing metabolic stability .
Limitations and Future Directions
Current Challenges
-
Toxicity Concerns: Chloroacetamides may exhibit hepatotoxicity at high doses.
-
Synthetic Yield: N-Alkylation steps often suffer from moderate yields (65–70%) .
Research Opportunities
-
Biological Screening: Evaluate efficacy against neglected tropical disease targets (e.g., Chagas disease).
-
Green Chemistry: Develop solvent-free alkylation using microwaves.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume